6-chloro-4-methyl-11-[methyl(propyl)amino]-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one
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Overview
Description
6-chloro-4-methyl-11-[methyl(propyl)amino]-4,5,9,10-tetrazatricyclo[74002,7]trideca-1,5,7,10,12-pentaen-3-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-11-[methyl(propyl)amino]-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves cyclization reactions to form the tricyclic core.
Functional group modifications: Introduction of the chloro, methyl, and amino groups through substitution reactions.
Final assembly: Combining the modified core with other components under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-11-[methyl(propyl)amino]-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro and amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like ethers or esters.
Scientific Research Applications
6-chloro-4-methyl-11-[methyl(propyl)amino]-4,5,9,10-tetrazatricyclo[740
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its complex ring system could be useful in designing new materials with specific properties, such as conductivity or stability.
Biological Studies: The compound can be used to study interactions with enzymes or receptors, providing insights into biological processes.
Mechanism of Action
The mechanism by which 6-chloro-4-methyl-11-[methyl(propyl)amino]-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, influencing processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-11-[methyl(ethyl)amino]-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one
- 6-chloro-4-methyl-11-[methyl(butyl)amino]-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one
Uniqueness
The uniqueness of 6-chloro-4-methyl-11-[methyl(propyl)amino]-4,5,9,10-tetrazatricyclo[74002,7]trideca-1,5,7,10,12-pentaen-3-one lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16ClN5O |
---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
6-chloro-4-methyl-11-[methyl(propyl)amino]-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one |
InChI |
InChI=1S/C14H16ClN5O/c1-4-7-18(2)11-6-5-10-12-9(8-20(10)16-11)13(15)17-19(3)14(12)21/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
AJPJFVJVGQOVPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=NN2C=C3C(=C2C=C1)C(=O)N(N=C3Cl)C |
Origin of Product |
United States |
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